4-(2-Naphthyl)-1-butene

Description

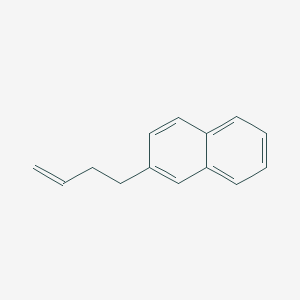

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h2,4-5,7-11H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXRVRRYWPAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551436 | |

| Record name | 2-(But-3-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-89-6 | |

| Record name | 2-(But-3-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Naphthyl)-1-butene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a robust synthetic route and detailed characterization of 4-(2-Naphthyl)-1-butene, a valuable building block in organic synthesis. The synthesis section focuses on a Grignard reaction, detailing the rationale for this choice and providing a step-by-step protocol. The characterization section outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation of the target molecule. This guide is intended to be a practical resource for chemists in both academic and industrial settings.

Introduction

This compound is a significant organic compound featuring a terminal alkene appended to a naphthalene core. This structural motif makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with interesting photophysical properties. The naphthalene moiety is a common scaffold in medicinal chemistry, and the terminal alkene provides a reactive handle for a variety of chemical transformations, such as polymerization, metathesis, and hydrofunctionalization reactions.

This guide presents a reliable method for the synthesis of this compound and a thorough discussion of its characterization. The presented protocols and data are designed to be readily adaptable in a standard organic chemistry laboratory.

Synthesis of this compound via a Grignard Reaction

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of an allyl Grignard reagent to 2-naphthaldehyde. The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[1][2] In this case, it allows for the direct construction of the desired carbon skeleton.

The overall transformation is a two-step process: the Grignard reaction to form a secondary alcohol, followed by an acidic workup that facilitates both protonation of the alkoxide and dehydration to yield the target alkene. However, a more direct approach involves the reaction of 2-naphthaldehyde with allylmagnesium bromide, which, after an acidic workup, can directly yield the desired alkene through the formation of a secondary alcohol intermediate that is prone to elimination under the workup conditions. A more controlled approach, and the one detailed here, involves the formation of the secondary alcohol, followed by a separate dehydration step if necessary, though often the acidic workup is sufficient.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the allylmagnesium bromide on the electrophilic carbonyl carbon of 2-naphthaldehyde.[1] This forms a magnesium alkoxide intermediate. Subsequent quenching with a mild acid protonates the alkoxide to yield 1-(2-naphthyl)but-3-en-1-ol. This secondary alcohol can then be dehydrated to form the target alkene, this compound. Often, the acidic workup of the Grignard reaction can promote this dehydration.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials:

-

2-Naphthaldehyde

-

Allylmagnesium bromide (1.0 M solution in diethyl ether)[3]

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 2-naphthaldehyde (1.0 eq) dissolved in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Grignard Addition: Allylmagnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of 2-naphthaldehyde over 30 minutes, maintaining the temperature at 0 °C.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[5] This is a highly exothermic step and should be performed with caution. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5][6]

-

Purification: The crude product is purified by flash column chromatography on silica gel.[7][8] A non-polar eluent system, such as a gradient of hexane and dichloromethane, is effective for separating the nonpolar product from more polar impurities.[9][10] The fractions containing the product are identified by TLC, combined, and the solvent is evaporated to afford this compound as a pure compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR (Proton NMR):

The ¹H NMR spectrum will show characteristic signals for the naphthyl, allylic, and vinylic protons. Based on data from a closely related deuterated analog, the following chemical shifts are expected.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~7.85 - 7.75 | m | 3H | Naphthyl-H | | ~7.50 - 7.40 | m | 3H | Naphthyl-H | | ~7.35 | dd | 1H | Naphthyl-H | | ~5.95 - 5.80 | m | 1H | -CH=CH₂ | | ~5.10 | d | 1H | -CH=CH ₂ (trans) | | ~5.00 | d | 1H | -CH=CH ₂ (cis) | | ~2.85 | t | 2H | Naphthyl-CH₂- | | ~2.45 | q | 2H | -CH₂-CH=CH₂ |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on standard values for similar structures.

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~138.0 | -C H=CH₂ | | ~133.6 | Naphthyl quaternary C | | ~132.1 | Naphthyl quaternary C | | ~128.3 | Naphthyl CH | | ~127.8 | Naphthyl CH | | ~127.6 | Naphthyl CH | | ~127.4 | Naphthyl CH | | ~126.2 | Naphthyl CH | | ~125.9 | Naphthyl CH | | ~125.4 | Naphthyl CH | | ~115.0 | -CH=C H₂ | | ~36.0 | Naphthyl-C H₂- | | ~35.5 | -C H₂-CH=CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11] For this compound, the key absorptions will be from the C-H bonds of the aromatic and alkene groups, and the C=C double bonds.

| Predicted FTIR Data | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | ~3070 | C-H Stretch | =C-H (alkene) | | ~3050 | C-H Stretch | Ar-H (naphthalene) | | ~2930, 2860 | C-H Stretch | -CH₂- (aliphatic) | | ~1640 | C=C Stretch | Alkene | | ~1600, 1500 | C=C Stretch | Aromatic Ring | | ~990, 910 | C-H Bend (out-of-plane) | Terminal Alkene |

The presence of the bands around 3070 cm⁻¹ and the strong absorptions at approximately 990 and 910 cm⁻¹ are diagnostic for a terminal alkene.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 182.26 g/mol ), electron ionization (EI) would likely be used.

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will be dominated by the formation of stable carbocations. A prominent fragmentation pathway for terminal alkenes is allylic cleavage.[14][15]

| Predicted Mass Spectrometry Data (EI) | | :--- | :--- | :--- | | m/z | Relative Intensity | Possible Fragment | | 182 | Moderate | [M]⁺ | | 141 | High | [M - C₃H₅]⁺ (loss of allyl group) | | 128 | Moderate | [C₁₀H₈]⁺ (naphthalene radical cation) | | 41 | High | [C₃H₅]⁺ (allyl cation) |

The base peak is likely to be at m/z = 141, corresponding to the stable naphthylmethyl cation. The peak at m/z = 41 is also expected to be significant due to the stability of the allyl cation.[15]

Diagram of the Characterization Workflow

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. cup.edu.cn [cup.edu.cn]

- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 4-(2-Naphthyl)-1-butene: A Technical Guide

This in-depth guide presents a comprehensive overview of the expected spectroscopic data for 4-(2-Naphthyl)-1-butene, a molecule of interest in synthetic chemistry and materials science. As a Senior Application Scientist, the following sections are designed to provide researchers, scientists, and drug development professionals with a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification and characterization of this compound. While a publicly available, complete experimental dataset for this specific molecule is limited, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures, providing a robust reference for researchers.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of an aliphatic butene chain and a rigid, aromatic naphthyl group. This structure gives rise to a distinct spectroscopic fingerprint that can be unambiguously identified through a combination of NMR, IR, and MS techniques. The strategic application of these methods is paramount for confirming the successful synthesis of the target molecule and for its quantitative analysis in various matrices.

Caption: Molecular structure of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Naphthyl-H | 7.80 - 7.30 | Multiplet | - | 7H |

| -CH=CH₂ | 5.95 - 5.80 | Multiplet | - | 1H |

| -CH=CH ₂ (trans) | 5.10 - 5.00 | Doublet of Doublets | J = 17.2, 1.5 | 1H |

| -CH=CH ₂ (cis) | 5.05 - 4.95 | Doublet of Doublets | J = 10.2, 1.5 | 1H |

| Ar-CH ₂- | 2.85 - 2.75 | Triplet | J = 7.5 | 2H |

| -CH ₂-CH= | 2.40 - 2.30 | Quartet | J = 7.5 | 2H |

The aromatic protons of the naphthyl group will appear as a complex multiplet in the downfield region (7.80 - 7.30 ppm). The vinylic protons of the butene moiety will have characteristic chemical shifts and coupling patterns. The proton on the internal carbon of the double bond (-CH=CH₂) will be a multiplet due to coupling with the adjacent vinylic and allylic protons. The terminal vinylic protons (=CH₂) will appear as two separate signals due to their different spatial relationship to the rest of the molecule (diastereotopic), with distinct cis and trans coupling constants to the adjacent vinylic proton. The benzylic protons (Ar-CH₂-) will be deshielded by the aromatic ring and appear as a triplet, while the allylic protons (-CH₂-CH=) will show as a quartet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Naphthyl Quaternary C | 133 - 132 |

| Naphthyl CH | 128 - 125 |

| -C H=CH₂ | 138.5 |

| -CH=C H₂ | 114.5 |

| Ar-C H₂- | 35.5 |

| -C H₂-CH= | 34.0 |

The aromatic carbons of the naphthyl ring will resonate in the 125-133 ppm range. The vinylic carbons are expected at approximately 138.5 ppm for the substituted carbon and 114.5 ppm for the terminal CH₂ carbon. The aliphatic carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its aromatic and alkene moieties.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining the IR spectrum is as follows:

-

Sample Preparation: A small amount of the neat liquid can be placed between two salt plates (NaCl or KBr) to form a thin film. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded, followed by the spectrum of the sample. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Spectrum

| Vibrational Mode | Predicted Absorption Frequency (ν, cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinylic =C-H Stretch | 3080 - 3060 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600, 1500, 1450 | Medium to Weak |

| C=C Stretch (Alkene) | 1640 | Medium |

| =C-H Bend (Out-of-plane) | 990, 910 | Strong |

The IR spectrum will clearly show C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and vinylic protons, and below 3000 cm⁻¹ for the aliphatic protons.[1][2][3] The characteristic C=C stretching of the alkene will be observed around 1640 cm⁻¹.[1] The aromatic C=C stretching vibrations will appear as a set of bands in the 1600-1450 cm⁻¹ region. Strong out-of-plane bending vibrations for the monosubstituted alkene at approximately 990 and 910 cm⁻¹ will be a key diagnostic feature.[1]

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a standard method for the analysis of volatile organic compounds.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the sample from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₄H₁₄, giving it a molecular weight of 182.26 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 182.

The fragmentation pattern will be dominated by cleavages that lead to stable carbocations. The most significant fragmentation is expected to be the benzylic cleavage, which is the breaking of the bond between the aliphatic chain and the naphthyl group.

| m/z | Proposed Fragment Ion | Notes |

| 182 | [C₁₄H₁₄]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₁H₉]⁺ | Loss of a propyl radical (•C₃H₅) via benzylic cleavage. Expected to be the base peak. |

| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation, loss of butene. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthyl moiety. |

The base peak in the spectrum is predicted to be at m/z 141, corresponding to the stable naphthylmethyl cation formed through benzylic cleavage.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous identification and structural verification of this compound. This guide provides a detailed prediction of the key spectroscopic features of this molecule. The predicted ¹H and ¹³C NMR chemical shifts and coupling constants will confirm the connectivity of the carbon skeleton. The characteristic IR absorption bands will verify the presence of the naphthyl and butene functional groups. Finally, the mass spectrum will confirm the molecular weight and provide insight into the molecule's stability and fragmentation patterns. These data serve as a crucial reference for any researcher working with this compound.

References

-

Advanced Organic Chemistry. 13C NMR spectrum of but-1-ene. [Link]

-

Gable, K. 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

VPL. Butene spectra. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of but-1-ene. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Rieke Metals Products & Services. This compound. [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of but-1-ene. [Link]

-

National Institute of Standards and Technology. 1-Butene. [Link]

-

Wiley Online Library. Synthesis, Structural Characterization, and Reductive Cleavage of an Oxygen‐Containing Naphthyl Macrocycle. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra of 1-butene. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of but-1-ene. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

arXiv. Synthesis, Characterization, and Modeling of Naphthyl-Terminated sp Carbon Chains: Dinaphthylpolyynes. [Link]

-

ResearchGate. ¹H MAS NMR spectrum of 1-butene. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

Doc Brown's Advanced Organic Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]

-

National Institutes of Health. Synthesis and properties of[4]-,[5]-,[6]-, and[7]cyclo-1,4-naphthylenes. [Link]

-

PubMed Central. Synthesis and Characterization of a Pd(II)-Complex Bearing a Naphthalene-Based Macrocyclic Tetra N‑Heterocyclic Ligand. [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. 1-Butene. [Link]

-

Semantic Scholar. Synthesis, characterization, and modeling of naphthyl-terminated sp carbon chains: dinaphthylpolyynes. [Link]

Sources

- 1. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. This compound | #10022-001b | Rieke Metals Products & Services [riekemetals.com]

- 5. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. par.nsf.gov [par.nsf.gov]

- 7. arxiv.org [arxiv.org]

An In-Depth Technical Guide to 2-(3-butenyl)naphthalene: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-butenyl)naphthalene is a substituted aromatic hydrocarbon featuring a naphthalene core appended with a 3-butenyl side chain at the 2-position. While not a widely commercialized compound, its structure is of interest to researchers in organic synthesis and medicinal chemistry. The presence of both a polycyclic aromatic system and a terminal alkene offers multiple sites for chemical modification, making it a potentially versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the predicted physical and chemical properties of 2-(3-butenyl)naphthalene, detailed synthetic approaches, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is a synthesis of established chemical principles and data from structurally analogous compounds, providing a robust predictive framework for researchers working with this or similar molecules.

Predicted Physical and Chemical Properties

Due to the lack of extensive experimental data for 2-(3-butenyl)naphthalene, its physical and chemical properties are largely inferred from data available for structurally related compounds such as 2-alkylnaphthalenes and other alkenyl-substituted aromatic hydrocarbons.

Table 1: Predicted Physical Properties of 2-(3-butenyl)naphthalene

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₄H₁₄ | - |

| Molecular Weight | 182.26 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the physical state of similar alkylnaphthalenes like 2-ethylnaphthalene and 2-propylnaphthalene.[1][2] |

| Boiling Point | ~280-290 °C | Extrapolated from the boiling points of 2-ethylnaphthalene (251-252 °C) and other alkylnaphthalenes.[1] |

| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to other short-chain 2-alkylnaphthalenes.[1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene). | Naphthalene and its alkyl derivatives are nonpolar and thus soluble in nonpolar solvents.[3] |

| Density | ~0.98 g/cm³ | Based on the density of 2-ethylnaphthalene (0.992 g/mL at 25 °C).[1] |

Synthesis of 2-(3-butenyl)naphthalene

Several robust and versatile synthetic methodologies can be employed for the preparation of 2-(3-butenyl)naphthalene. The choice of method will often depend on the availability of starting materials and the desired scale of the reaction. Key strategies include palladium-catalyzed cross-coupling reactions and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] For the synthesis of 2-(3-butenyl)naphthalene, this would involve the reaction of a naphthalene-2-boronic acid or ester with a 3-butenyl halide in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling for the synthesis of 2-(3-butenyl)naphthalene.

Experimental Protocol (Proposed):

-

To a solution of 2-naphthylboronic acid (1.0 eq) and 3-butenyl bromide (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v) is added sodium carbonate (2.0 eq).

-

The mixture is degassed with argon or nitrogen for 15-20 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to reflux (e.g., 90-100 °C) with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(3-butenyl)naphthalene.

Heck Reaction

The Heck reaction provides another excellent route for the formation of the C-C bond between the naphthalene ring and the butenyl side chain.[5][6] This reaction typically involves the palladium-catalyzed coupling of an aryl halide (2-bromonaphthalene) with an alkene (1-butene), although controlling the regioselectivity of the addition to a gaseous alkene can be challenging. A more controlled approach would be to use an allyl halide and extend the chain. However, for the direct formation, the following is a plausible, though potentially less selective, approach.

Caption: Heck reaction for the synthesis of 2-(3-butenyl)naphthalene.

Experimental Protocol (Proposed):

-

A mixture of 2-bromonaphthalene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is prepared in a pressure vessel.

-

Triethylamine (Et₃N, 1.5 eq) is added as the base.

-

The vessel is charged with 1-butene (excess).

-

The reaction mixture is heated to a temperature of 100-120 °C and stirred for several hours.

-

After cooling, the reaction mixture is filtered to remove the precipitated triethylammonium bromide.

-

The filtrate is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired product.

Wittig Reaction

The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes or ketones.[7][8] To synthesize 2-(3-butenyl)naphthalene, 2-naphthaldehyde would be reacted with the ylide generated from allyl-triphenylphosphonium bromide.

Caption: Wittig reaction for the synthesis of 2-(3-butenyl)naphthalene.

Experimental Protocol (Proposed):

-

Allyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) is added to generate the ylide.

-

The resulting deep red or orange solution is stirred for about 30 minutes.

-

A solution of 2-naphthaldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to separate 2-(3-butenyl)naphthalene from the triphenylphosphine oxide byproduct.

Chemical Reactivity

The chemical reactivity of 2-(3-butenyl)naphthalene is dictated by the two key functional moieties: the naphthalene ring system and the terminal alkene of the butenyl side chain.

Reactions of the Naphthalene Ring

The naphthalene ring is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effect of the alkyl group at the 2-position and the inherent reactivity of the different positions on the naphthalene core. Generally, electrophilic attack on a substituted naphthalene is favored at the alpha-position (C1 or C4) of the same ring as the substituent, or at the alpha-positions (C5 or C8) of the other ring.[9]

Reactions of the Butenyl Side Chain

The terminal double bond of the butenyl group is expected to undergo typical alkene reactions.[10][11] These include:

-

Electrophilic Addition: Reaction with electrophiles such as hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) will lead to the corresponding addition products.[12]

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 2-butylnaphthalene.

-

Oxidation: The double bond can be cleaved under strong oxidizing conditions (e.g., hot, concentrated KMnO₄ or ozonolysis) to yield a carboxylic acid or aldehyde/ketone, respectively.[10]

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(3-butenyl)naphthalene is expected to show characteristic signals for both the naphthalene ring protons and the protons of the butenyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(3-butenyl)naphthalene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene H | 7.2 - 7.9 | m | - |

| -CH=CH₂ | 5.8 - 6.0 | m | - |

| -CH=CH₂ | 4.9 - 5.1 | m | - |

| Ar-CH₂- | 2.8 - 3.0 | t | ~7 |

| -CH₂-CH= | 2.3 - 2.5 | q | ~7 |

Prediction based on data for 2-propylnaphthalene and general alkene chemical shifts.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(3-butenyl)naphthalene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C (quaternary) | 132 - 140 |

| Naphthalene CH | 125 - 129 |

| -CH=CH₂ | ~138 |

| -CH=CH₂ | ~115 |

| Ar-CH₂- | ~35 |

| -CH₂-CH= | ~33 |

Prediction based on data for 2-propylnaphthalene and 2-methyl-1-propylnaphthalene.[2][13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the alkene functionality.

Table 4: Predicted IR Absorption Bands for 2-(3-butenyl)naphthalene

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (alkene) | 3010 - 3040 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-H bend (out-of-plane, alkene) | 910 and 990 | Strong |

Prediction based on general IR correlation tables and data for similar aromatic alkenes.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for 2-(3-butenyl)naphthalene

| m/z | Predicted Fragment |

| 182 | Molecular ion [M]⁺ |

| 141 | [M - C₃H₅]⁺ (loss of allyl radical) |

| 128 | [C₁₀H₈]⁺ (naphthalene radical cation) |

| 115 | [C₉H₇]⁺ (indenyl cation) |

Fragmentation patterns are predicted based on the stability of benzylic and allylic carbocations and common fragmentation pathways of alkyl-aromatic compounds.[14][15]

Conclusion

This technical guide provides a detailed predictive overview of the physical and chemical properties, synthetic routes, and spectroscopic characteristics of 2-(3-butenyl)naphthalene. By leveraging data from analogous compounds and established chemical principles, this document serves as a valuable resource for researchers and scientists. The proposed synthetic protocols offer practical starting points for the preparation of this compound, while the predicted reactivity and spectral data will aid in its characterization and further chemical transformations. As a molecule with both aromatic and olefinic functionality, 2-(3-butenyl)naphthalene holds potential as a versatile intermediate in the development of novel materials and pharmaceutically relevant compounds.

References

-

PubChem. 2-Propylnaphthalene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

SpectraBase. Naphthalene, 2-methyl-1-propyl-. [Link]

-

Chemistry LibreTexts. Reactivity of Alkenes. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Pearson. Reactions of Alkenes. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

de Vries, J. G. The Heck reaction in the production of fine chemicals. Can. J. Chem.2006 , 84(5), 799-811. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Western Oregon University. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Study Mind. Alkene Structure and Reactivity (A-Level Chemistry). [Link]

-

Organic Chemistry Portal. Reactions of Alkenes. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

NIST. Naphthalene, 2-propyl-. [Link]

-

Larock, R. C.; Yue, D. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. J. Org. Chem.2001 , 66(23), 7652-7664. [Link]

-

Cheméo. Chemical Properties of 1-Pentylnaphthalene (CAS 1320-27-0). [Link]

-

OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

Denmark, S. E.; Regens, C. S. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Acc. Chem. Res.2008 , 41(11), 1486-1499. [Link]

-

Cheméo. Chemical Properties of Naphthalene, 2-ethenyl- (CAS 827-54-3). [Link]

-

Liu, Y., et al. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chem. Sci., 2021 , 12, 1073-1079. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Smith, R. M. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Cera, G.; et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts2017 , 7(1), 25. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Al-Zaydi, K. M. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Molecules2020 , 25(12), 2777. [Link]

-

ResearchGate. Mass spectra of products and fragments from naphthalene formed in... [Link]

-

ResearchGate. Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... [Link]

- Google Patents.

-

Liu, C.; et al. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. J. Org. Chem.2014 , 79(21), 10346-10354. [Link]

-

The Unforgiven Chemistry. Naphthalene || Electrophilic Substitution || Mechanism || By TUC || By NIKHIL Sharma || NEET JEE. [Link]

-

PubChem. 2-[(Z)-but-1-en-3-ynyl]naphthalene. National Center for Biotechnology Information. [Link]

-

Chemistry for everyone. Electrophilic substitution of Naphthalene. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

-

ResearchGate. 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... [Link]

-

Gütz, C.; et al. Electrochemical Dehydrogenative sp2-Coupling Reaction of Naphthols Accessing a Polycyclic Naphthalenone Motif. Org. Lett.2021 , 23(1), 133-137. [Link]

-

Wikipedia. 2-Methoxynaphthalene. [Link]

-

The Organic Chemistry Tutor. EAS with Naphthalene. [Link]

-

PubChem. 1-Propylnaphthalene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Physical Properties of Alkenes. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Propylnaphthalene | C13H14 | CID 519754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pearson.com [pearson.com]

- 12. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Quantum Chemical Blueprint: Unveiling the Molecular Landscape of 4-(2-Naphthyl)-1-butene

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of 4-(2-Naphthyl)-1-butene, a molecule of interest in organic chemistry and potentially in medicinal chemistry due to its structural motifs. We move beyond a generic procedural listing to offer a scientifically grounded rationale for the selection of computational methods and a detailed, step-by-step protocol for their implementation. This document is designed to empower researchers to not only replicate but also to deeply understand the process of elucidating the geometric, vibrational, and electronic properties of this and similar molecular systems. All protocols are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Introduction: The Rationale for a Quantum Chemical Investigation

This compound, with its combination of a flexible butenyl chain and a rigid, aromatic naphthalene moiety, presents an interesting case for computational study.[1][2][3] Understanding its conformational landscape, vibrational spectra, and electronic structure at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.[4][5] Quantum chemical calculations offer a powerful, non-invasive lens through which to explore these properties, providing insights that can guide synthetic efforts and drug design.[6]

This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust method that offers a favorable balance between computational cost and accuracy for organic molecules.[5][7][8] We will detail the process from initial structure preparation to the analysis of key quantum chemical descriptors.

Theoretical Framework: Selecting the Right Tools for the Task

The choice of computational methodology is paramount for obtaining meaningful results. For a molecule like this compound, which contains a polycyclic aromatic hydrocarbon system, DFT is a particularly suitable approach.[7][9][10]

2.1. Density Functional Theory (DFT): A Pragmatic Choice

DFT methods calculate the electronic structure of a system based on its electron density, which is a function of only three spatial coordinates.[8] This is computationally more efficient than wave function-based methods that deal with the full many-electron wavefunction.[8] For organic molecules, DFT has been shown to provide excellent predictions of geometries, vibrational frequencies, and electronic properties.[5]

2.2. The B3LYP Functional and 6-31G(d,p) Basis Set: A Proven Combination

Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation. It has a long track record of providing reliable results for a wide range of organic molecules.

-

6-31G(d,p) Basis Set: This Pople-style basis set is a good compromise between accuracy and computational expense. The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is essential for accurately describing the bonding in a molecule with both sp2 and sp3 hybridized carbons.

This combination of B3LYP/6-31G(d,p) represents a well-established and validated level of theory for the computational study of molecules of this nature.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed methodology for performing quantum chemical calculations on this compound. This workflow is designed to be executed using common quantum chemistry software packages like Gaussian, ORCA, or NWChem.[5]

3.1. Step 1: Molecular Structure Preparation

The initial step involves creating a 3D model of this compound. This can be done using any molecular building software (e.g., Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true minimum. The chemical structure of this compound is characterized by the molecular formula C₁₄H₁₄.[1][2][3]

3.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Opt

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

This calculation will yield the optimized Cartesian coordinates of the molecule, from which bond lengths, bond angles, and dihedral angles can be determined.

3.3. Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Freq

This calculation serves two critical purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule, which can be compared with experimental data for validation.

3.4. Step 4: Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation can be performed to determine various electronic properties.

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Pop=Full

This calculation will provide key insights into the molecule's electronic structure, including:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Population Analysis: This analysis provides information about the partial charges on each atom in the molecule.

Visualizing the Computational Workflow

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that will be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve as a template for reporting actual results.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=C (butene) | ~1.34 |

| C-C (naphthyl-butene) | ~1.51 | |

| C-H (aromatic) | ~1.08 | |

| Bond Angle (°) | C-C-C (butene chain) | ~112 |

| C(naphthyl)-C-C | ~110 | |

| Dihedral Angle (°) | C-C-C-C (butene) | Varies with conformation |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | ~3100 | High | C-H stretch (aromatic) |

| 2 | ~3080 | Medium | C-H stretch (vinyl) |

| 3 | ~2950 | Medium | C-H stretch (aliphatic) |

| 4 | ~1640 | Strong | C=C stretch (butene) |

| 5 | ~1600, 1500 | Medium | C=C stretch (naphthyl) |

Table 3: Key Electronic Properties

| Property | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | -0.22 | -6.0 |

| LUMO Energy | -0.05 | -1.4 |

| HOMO-LUMO Gap | 0.17 | 4.6 |

Conclusion: From Calculation to Insight

This technical guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound. By following this detailed workflow, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. This fundamental understanding is a critical prerequisite for rational molecular design and the prediction of chemical behavior, ultimately accelerating research and development in organic chemistry and drug discovery. The principles and methodologies detailed herein are broadly applicable to a wide range of organic molecules, providing a solid foundation for computational chemistry studies.

References

-

Computational Organic Chemistry. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved from [Link]

-

Ali, I., Ahmed, B., Barukial, P., Bezbaruah, M. J., Upadhyaya, M., Kalita, H. J., Deka, P. P., & Bezbaruah, B. (2023). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Physical Chemistry Research. Retrieved from [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Overview of Computational Methods for Organic Chemists. (n.d.). In Applied Theoretical Organic Chemistry. Wiley Online Library. Retrieved from [Link]

-

Computational and Advanced Organic Chemistry. (n.d.). Swinburne University. Retrieved from [Link]

-

Kwan, E. E. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. Retrieved from [Link]

-

Al-Gorban, A. N., Emran, M. Y., El-Azhary, S. M., & El-Nasser, K. S. (2022). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. MDPI. Retrieved from [Link]

-

Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. (2025). ResearchGate. Retrieved from [Link]

-

DFT calculations. (n.d.). Zhu Group at the Chinese University of Hong Kong, Shenzhen. Retrieved from [Link]

-

Gaspar, B., Waser, J., & Carreira, E. M. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Organic Syntheses, 87, 88. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

This compound. (n.d.). Rieke Metals. Retrieved from [Link]

-

Naphthalene formation on Cu3Pt(111): Dehydrocyclization of 4-phenyl-1-butene. (2025). ResearchGate. Retrieved from [Link]

-

Yue, D., & Larock, R. C. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. NIH. Retrieved from [Link]

-

4-(1-Naphthyl)butan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Baria, B. (2022, January 25). Synthesis of Naphthalene || 4 Methods || Dr. Bharat Baria [Video]. YouTube. Retrieved from [Link]

-

1-Butene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Zhu, Y., Zhang, P., Chu, Y., Jiang, W., Ma, P., & Ma, C. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. Retrieved from [Link]

-

Competing adiabatic and nonadiabatic pathways in the cis-trans photoisomerization of cis-1,2-di(1-methyl-2-naphthyl)ethene. A zwitterionic twisted intermediate. (2025). ResearchGate. Retrieved from [Link]

-

Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol - ResearchGate. (n.d.). Retrieved from [Link]

-

Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. Retrieved from [Link]

-

The Role of State-of-the-Art Quantum-Chemical Calculations in Astrochemistry: Formation Route and Spectroscopy of Ethanimine as a Paradigmatic Case. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | #10022-001b | Rieke Metals Products & Services [riekemetals.com]

- 4. eolss.net [eolss.net]

- 5. longdom.org [longdom.org]

- 6. Computational and Advanced Organic Chemistry | Swinburne [swinburne.edu.au]

- 7. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]

- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 11. sciencepub.net [sciencepub.net]

The Thermal Frontier: A Technical Guide to the Stability and Decomposition of 4-(2-Naphthyl)-1-butene

Foreword: The Imperative of Thermal Characterization in Advanced Material and Pharmaceutical Development

In the landscape of specialty chemicals and active pharmaceutical ingredients (APIs), the naphthyl moiety is a cornerstone, imparting unique photophysical, electronic, and biological properties. 4-(2-Naphthyl)-1-butene, a molecule marrying the rigid, aromatic naphthyl group with a flexible butenyl chain, presents a compelling case study in thermal stability. Understanding its behavior at elevated temperatures is not merely an academic exercise; it is a critical determinant of its viability in high-temperature processing, long-term storage, and ultimately, its safety and efficacy in final applications. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible thermal analysis.

Section 1: Theoretical Underpinnings of Thermal Decomposition

The thermal decomposition of an organic molecule is fundamentally governed by the strengths of its chemical bonds and the accessibility of various reaction pathways. For this compound, the principal points of potential thermal-induced cleavage are the C-C bonds of the butenyl chain and the bond connecting the aliphatic chain to the aromatic naphthyl group. The stability of the naphthyl ring itself suggests that decomposition will likely initiate in the butenyl substituent.

Potential decomposition mechanisms include:

-

Radical Chain Reactions: Homolytic cleavage of a C-C or C-H bond can initiate a cascade of radical reactions, leading to a complex mixture of smaller hydrocarbon products.

-

Intramolecular Rearrangements: Pericyclic reactions, such as retro-ene reactions, can lead to the formation of stable, smaller molecules.

-

Dehydrocyclization: In a process analogous to that observed for similar compounds like 4-phenyl-1-butene, intramolecular cyclization followed by dehydrogenation can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs).[1]

The specific pathway that predominates is a function of temperature, pressure, and the presence of any catalytic surfaces or reactive species.

Section 2: Experimental Workflow for Thermal Analysis

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal behavior of this compound. The following workflow outlines the key techniques and the rationale for their application.

Caption: A typical experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA): Mapping Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides a quantitative measure of thermal stability and reveals the temperature ranges in which decomposition occurs.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[2] A slower heating rate can provide better resolution of decomposition steps, while a faster rate can mimic rapid processing conditions.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Key parameters to be determined are:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The peak of the first derivative of the TGA curve (DTG curve), indicating the point of most rapid mass loss.

-

Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on melting, crystallization, and the enthalpic nature (exothermic or endothermic) of decomposition processes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss due to evaporation before decomposition.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the final decomposition temperature observed in TGA.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decomposition processes) are observed as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Decomposition Products

Principle: This powerful hyphenated technique involves the rapid heating (pyrolysis) of the sample, followed by the separation (GC) and identification (MS) of the volatile decomposition products. This is crucial for elucidating the decomposition mechanism.

Experimental Protocol:

-

Sample Preparation: Place a small amount (typically 100-500 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

-

Rapidly heat the sample to a specific temperature (e.g., the Tmax determined by TGA) for a short duration (e.g., 10-20 seconds).

-

-

GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). A temperature-programmed GC run separates the components based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification by comparison with spectral libraries (e.g., NIST).

Section 3: Anticipated Results and Mechanistic Interpretation

Based on the known thermal behavior of structurally similar compounds, a plausible decomposition pathway for this compound can be proposed.

Expected Thermal Analysis Data

The following table summarizes the anticipated quantitative data from TGA and DSC analyses.

| Parameter | Technique | Expected Value/Observation | Significance |

| Melting Point (Tm) | DSC | Endothermic peak, likely in the range of 100-200 °C | Purity and phase behavior |

| Tonset | TGA | ~300-400 °C | Initiation of thermal decomposition |

| Tmax | TGA/DTG | ~350-450 °C | Temperature of most rapid decomposition |

| Decomposition Enthalpy (ΔHd) | DSC | Exothermic or endothermic peak(s) corresponding to TGA mass loss | Energetics of the decomposition process |

| Residual Mass | TGA | Low, approaching 0% at high temperatures in an inert atmosphere | Indicates conversion to volatile products |

Proposed Decomposition Pathway

Py-GC-MS analysis is expected to reveal a number of key decomposition products that can be used to construct a reaction mechanism. A likely major pathway, analogous to the dehydrocyclization of 4-phenyl-1-butene[1], is the formation of phenanthrene or anthracene.

Caption: A plausible dehydrocyclization pathway for this compound.

In addition to PAH formation, bond scission at various points in the butenyl chain is also probable, leading to the formation of smaller volatile hydrocarbons such as ethylene, propylene, and various butene isomers. The presence of these smaller alkenes would be indicative of competing radical-mediated decomposition pathways.

Section 4: Implications for Research and Development

A thorough understanding of the thermal stability and decomposition of this compound has direct and significant implications:

-

Process Chemistry: The Tonset from TGA defines the upper temperature limit for safe handling and processing, crucial for operations such as distillation, drying, and melt processing.

-

Pharmaceutical Development: For API applications, knowledge of thermal stability is a regulatory requirement and informs the selection of appropriate formulation strategies (e.g., lyophilization vs. spray drying) and storage conditions to prevent degradation and ensure patient safety.

-

Materials Science: In the development of advanced materials, thermal stability is a key performance metric. The decomposition products can also influence the properties of the final material, either detrimentally or, in some cases of controlled pyrolysis, beneficially.

Conclusion

The thermal characterization of this compound is a critical step in its journey from a laboratory curiosity to a valuable chemical entity. By employing a synergistic combination of TGA, DSC, and Py-GC-MS, researchers can establish a comprehensive thermal profile, elucidating its stability limits and decomposition mechanisms. This knowledge empowers the rational design of chemical processes, the development of stable and effective pharmaceuticals, and the creation of robust, high-performance materials. The methodologies and interpretations presented in this guide provide a solid framework for achieving these goals with scientific rigor and confidence.

References

- Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrog

- Thermal Decomposition Kinetics of Light Polycyclic Aromatic Hydrocarbons as Surrogate Biomass Tar | Request PDF.

- Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers.

- Naphthalene formation on Cu3Pt(111): Dehydrocyclization of 4-phenyl-1-butene | Request PDF.

- Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components.

Sources

Solubility of 4-(2-Naphthyl)-1-butene in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Naphthyl)-1-butene in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solvation Landscape of a Nonpolar Naphthalene Derivative

In the realms of synthetic chemistry, materials science, and pharmaceutical development, the precise control over the solubility of molecular entities is not merely a matter of convenience; it is a cornerstone of process optimization, product formulation, and, ultimately, therapeutic efficacy. This guide is dedicated to a specific compound of interest: this compound. With its unique structural amalgamation of a bulky, aromatic naphthalene core and a nonpolar butenyl side chain, this molecule presents a classic yet nuanced solubility profile.

This document moves beyond a simple cataloging of data. As a Senior Application Scientist, my objective is to provide a predictive and practical framework for understanding and experimentally determining the solubility of this compound. We will delve into the physicochemical drivers of its solvation, predict its behavior across a spectrum of common organic solvents, and provide a robust, field-proven protocol for empirical validation. The insights herein are tailored for the discerning researcher and developer who requires not just data, but a causal understanding to inform their critical work.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility. This compound (CAS No: 2489-89-6) possesses a molecular formula of C₁₄H₁₄ and a molecular weight of approximately 182.27 g/mol .[1][2][3] Its architecture is characterized by two key features:

-

A Large, Aromatic Naphthalene Core: This bicyclic aromatic system is inherently nonpolar and hydrophobic. The delocalized π-electron system allows for significant van der Waals forces and π-π stacking interactions.

-

A Butenyl Side Chain: The four-carbon alkenyl chain further contributes to the nonpolar character of the molecule.

Crucially, this compound lacks any significant polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) that could engage in hydrogen bonding with protic solvents. This absence of strong dipole-dipole or hydrogen bonding capabilities is the single most important factor governing its solubility, leading to a strong preference for nonpolar environments, a principle often summarized as "like dissolves like".[4][5]

Predicted Solubility Profile in Common Organic Solvents

In the absence of extensive, publicly available quantitative solubility data for this compound, we can construct a highly reliable predictive model based on its structural similarity to naphthalene and fundamental principles of intermolecular forces.[6] The solubility of naphthalene, a purely aromatic hydrocarbon, is well-documented and serves as an excellent baseline. It is known to be soluble in various organic solvents and insoluble in water.[6]

The following table categorizes common organic solvents by their polarity and predicts the solubility of this compound. The predictions are grounded in the principle that dissolution is most favorable when the solute-solvent interactions are comparable to the solute-solute and solvent-solvent interactions.

| Solvent Class | Representative Solvents | Relative Polarity | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Very Low (0.009 for Hexane)[7][8] | High | The primary intermolecular forces in both the solute and solvent are London dispersion forces. The energetic cost of disrupting the solvent-solvent and solute-solute interactions is readily compensated by the formation of new solute-solvent interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Low (0.099 for Toluene)[7][8] | Very High | In addition to dispersion forces, the aromatic nature of these solvents allows for favorable π-π stacking interactions with the naphthalene core of the solute, leading to excellent solvation. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Low to Moderate (0.309 for DCM)[7][8] | High to Moderate | These solvents are effective at dissolving nonpolar compounds. While they possess some polarity, their primary interactions with this compound will be dispersion forces. The slight polarity may slightly hinder dissolution compared to purely nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High (0.355 to 0.460)[7][8] | Low to Moderate | These solvents possess significant dipole moments but cannot donate hydrogen bonds. While some dissolution will occur due to dispersion forces, the strong dipole-dipole interactions between solvent molecules will be disrupted at a significant energetic cost to accommodate the nonpolar solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (0.762 for Methanol)[7][8] | Very Low to Insoluble | The strong hydrogen bonding network of these alcoholic solvents presents a significant energetic barrier to the introduction of a nonpolar solute. The energy gained from solute-solvent interactions (primarily dispersion forces) is insufficient to overcome the strong solvent-solvent hydrogen bonds. |

| Aqueous | Water | Very High (1.000)[7] | Insoluble | The large, hydrophobic nature of this compound prevents it from dissolving in the highly polar, hydrogen-bonded network of water. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To move from prediction to empirical data, a standardized and reliable experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.[9]

Objective

To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials

-

This compound (high purity, >97%)

-

Selected organic solvents (analytical or HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium. b. Pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticulates. This step is critical to avoid overestimation of solubility.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument. c. Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring absorbance at the λ_max, or HPLC with a UV detector). d. Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Self-Validating System & Trustworthiness

This protocol incorporates self-validating checks. The confirmation of equilibrium by sampling at multiple time points ensures that the measured concentration represents the true saturation solubility. Furthermore, the use of a calibration curve with known standards provides a reliable and traceable quantification method, ensuring the trustworthiness of the generated data.

Visualizing the Process and Principles

Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Solubility Principles

This diagram conceptualizes the relationship between the physicochemical properties of this compound and its predicted solubility in different solvent classes.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | #10022-001b | Rieke Metals Products & Services [riekemetals.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. The Solution Process [chem.fsu.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Architectural Blueprint of a Potential Therapeutic: A Technical Guide to the Crystal Structure of 4-(2-Naphthyl)-1-butene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Medicine - The Crystallographic Imperative

In the landscape of modern drug discovery, the aphorism "structure dictates function" is a foundational principle. For a molecule to evolve from a promising compound into a viable therapeutic agent, a profound understanding of its three-dimensional architecture is not merely advantageous—it is essential. This guide delves into the critical world of X-ray crystallography, focusing on a class of compounds with significant therapeutic promise: 4-(2-Naphthyl)-1-butene derivatives. The naphthalene moiety is a versatile scaffold found in numerous pharmacologically active agents, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The butene side chain introduces structural flexibility and chirality, opening avenues for stereospecific interactions with biological targets.

This document serves as a comprehensive technical guide for researchers navigating the synthesis, crystallization, and structural elucidation of these promising derivatives. We will not only outline the requisite experimental protocols but also explore the underlying scientific principles that govern these processes, empowering you to make informed decisions in your own research endeavors. As a senior application scientist, my objective is to provide a self-validating framework, grounding every recommendation in established methodologies and authoritative sources.

I. Synthesis of this compound Derivatives: Building the Foundation

The journey to a crystal structure begins with the synthesis of the target molecule. A variety of synthetic routes can be employed to construct this compound derivatives, often involving the strategic coupling of a naphthalene precursor with a butenyl side chain. Electrophilic cyclization of alkynes and palladium-catalyzed cross-coupling reactions are powerful tools in the synthetic chemist's arsenal for creating polysubstituted naphthalenes with high regioselectivity.[3][4]

A plausible and adaptable synthetic strategy involves a Grignard reaction, a classic yet robust method for carbon-carbon bond formation. This approach offers the flexibility to introduce various substituents on both the naphthalene ring and the butene chain, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize a this compound derivative via a Grignard reaction between a naphthyl Grignard reagent and an appropriate butenyl halide.

Materials: